molecular formula C12H23NO3 B15301021 tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate

tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate

Cat. No.: B15301021
M. Wt: 229.32 g/mol
InChI Key: FQYQBRMCCQCCOF-UHFFFAOYSA-N
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Description

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is a carbamate derivative known for its unique chemical structure and promising biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-hydroxypropyl)cyclopropylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a better leaving group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing the active moiety upon enzymatic cleavage of the carbamate group. This release can lead to the activation or inhibition of specific biological pathways, depending on the nature of the active moiety.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the cyclopropyl group.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a shorter alkyl chain.

    tert-Butyl N-(4-hydroxybutyl)carbamate: Similar structure but with a longer alkyl chain.

Uniqueness

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[[1-(3-hydroxypropyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9-12(6-7-12)5-4-8-14/h14H,4-9H2,1-3H3,(H,13,15)

InChI Key

FQYQBRMCCQCCOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CCCO

Origin of Product

United States

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